Dioctyl(phenyl)phosphane
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Overview
Description
Dioctyl(phenyl)phosphane is an organophosphorus compound with the chemical formula C22H39P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to two octyl groups and one phenyl group. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with octylmagnesium bromide can yield this compound . The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dioctyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenyl or octyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions. The reaction conditions vary depending on the desired product but often involve the use of solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: The major product of oxidation is dioctyl(phenyl)phosphine oxide.
Substitution: Depending on the substituents used, various substituted phosphines can be formed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dioctyl(phenyl)phosphane involves its ability to form stable complexes with various molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to facilitate chemical reactions. The phosphorus atom in the compound can donate electron density to the metal center, enhancing the reactivity of the complex .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine: Similar to dioctyl(phenyl)phosphane but with hydrogen atoms instead of octyl groups.
Diphosphines: Compounds with two phosphine groups linked by a backbone.
Uniqueness
This compound is unique due to its combination of steric bulk from the octyl groups and electronic properties from the phenyl group. This makes it particularly effective in forming stable complexes with transition metals, which is valuable in catalytic applications .
Properties
CAS No. |
14086-46-5 |
---|---|
Molecular Formula |
C22H39P |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
dioctyl(phenyl)phosphane |
InChI |
InChI=1S/C22H39P/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
InChI Key |
HXUARCOTWDKZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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